An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-1-ylsulfonyl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-1-ylsulfonyl)aniline
This guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperidin-1-ylsulfonyl)aniline, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, in-depth scientific explanations, and robust characterization methodologies.
Introduction: The Significance of the Sulfonamide and Piperidine Moieties
The molecular architecture of 4-(Piperidin-1-ylsulfonyl)aniline incorporates two privileged fragments in drug design: the sulfonamide group and the piperidine ring. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide-ranging biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] They are often employed as bioisosteres for amides, offering improved metabolic stability and altered binding affinities.[3] The piperidine scaffold, a prevalent nitrogenous heterocycle in approved drugs, enhances druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interactions with biological targets.[4][5] The strategic combination of these two moieties in 4-(Piperidin-1-ylsulfonyl)aniline makes it a valuable building block for the synthesis of novel therapeutic agents. This compound has been identified as a critical precursor in the development of dihydrofolate reductase (DHFR) inhibitors, which are established targets for both anticancer and antibacterial drug discovery.[6]
Synthesis of 4-(Piperidin-1-ylsulfonyl)aniline: A Tale of Two Routes
Two primary synthetic strategies are presented for the preparation of 4-(Piperidin-1-ylsulfonyl)aniline, each with its own merits regarding starting material availability and reaction conditions. Both routes culminate in the formation of the target compound through the coupling of a substituted benzenesulfonyl chloride with piperidine, followed by the unveiling of the aniline functionality.
Route 1: From Acetanilide Protection
This route commences with the commercially available and stable 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the aniline, preventing unwanted side reactions during the sulfonamide formation.
start [label="4-Acetamidobenzenesulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide"]; end [label="4-(Piperidin-1-ylsulfonyl)aniline", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Piperidine, Base (e.g., Na2CO3)\nDichloromethane, rt"]; intermediate -> end [label="Acidic Hydrolysis (e.g., HCl)\nReflux"]; }
Workflow for the synthesis of 4-(Piperidin-1-ylsulfonyl)aniline via the acetanilide protection route.
Experimental Protocol:
Step 1: Synthesis of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide
-
To a stirred solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane, add sodium carbonate (1.4 equivalents) and piperidine (1 equivalent).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Deprotection to 4-(Piperidin-1-ylsulfonyl)aniline
-
Suspend the N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide in a solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for a sufficient period to ensure complete hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(Piperidin-1-ylsulfonyl)aniline.
Route 2: Reduction of a Nitro Precursor
This alternative pathway utilizes 4-nitrobenzenesulfonyl chloride as the starting material. The nitro group is a strong electron-withdrawing group that facilitates the initial sulfonylation reaction. Subsequent reduction of the nitro group yields the desired aniline.
start [label="4-Nitrobenzenesulfonyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="1-(4-Nitro-benzenesulfonyl)-piperidine"]; end [label="4-(Piperidin-1-ylsulfonyl)aniline", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Piperidine, Base (e.g., Triethylamine)\nDichloromethane, 0 °C to rt"]; intermediate -> end [label="Reduction (e.g., SnCl2·2H2O, Fe/HCl, or catalytic hydrogenation)\nEthanol, Reflux"]; }
Workflow for the synthesis of 4-(Piperidin-1-ylsulfonyl)aniline via the nitro reduction route.
Experimental Protocol:
Step 1: Synthesis of 1-(4-Nitro-benzenesulfonyl)-piperidine
-
Dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath and add piperidine (1 equivalent) and a base such as triethylamine (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction to 4-(Piperidin-1-ylsulfonyl)aniline
-
Dissolve the 1-(4-nitro-benzenesulfonyl)-piperidine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder in the presence of an acid like HCl, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]
-
If using a metal/acid system, heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and filter off any solids.
-
Neutralize the filtrate with a base to precipitate the product.
-
Extract the product into an organic solvent, wash with water, dry, and concentrate to obtain 4-(Piperidin-1-ylsulfonyl)aniline.
Characterization of 4-(Piperidin-1-ylsulfonyl)aniline
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 6336-68-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-(Piperidin-1-ylsulfonyl)aniline.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The aromatic protons will typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The piperidine protons will exhibit more complex multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen will be the most deshielded among the piperidine signals. The -NH₂ protons of the aniline group will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The spectrum is expected to show four distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield. The piperidine ring should exhibit three signals corresponding to the three sets of chemically non-equivalent carbons.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (aniline) | 3400-3250 (typically two bands) |
| C-H stretch (aliphatic) | 2950-2850 |
| C=C stretch (aromatic) | 1620-1580 |
| S=O stretch (sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 241. The fragmentation pattern of aromatic sulfonamides can involve the loss of SO₂.[10] For piperidine derivatives, a common fragmentation is α-cleavage adjacent to the nitrogen atom.[7] A GC-MS analysis of 4-(Piperidin-1-ylsulfonyl)aniline has been reported, providing further confirmation of its structure.[9]
Applications in Drug Discovery
As a versatile chemical intermediate, 4-(Piperidin-1-ylsulfonyl)aniline serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Its utility in the construction of DHFR inhibitors highlights its importance in the development of novel anticancer and antimicrobial agents. The primary amine of the aniline moiety provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophoric groups to modulate biological activity and pharmacokinetic properties.
Conclusion
This technical guide has outlined two reliable synthetic routes for the preparation of 4-(Piperidin-1-ylsulfonyl)aniline and detailed the key analytical techniques for its comprehensive characterization. The strategic combination of the sulfonamide and piperidine moieties within this molecule underscores its significance as a valuable building block in the field of medicinal chemistry. The protocols and data presented herein are intended to support researchers and scientists in the synthesis and utilization of this important compound for the advancement of drug discovery and development programs.
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- Al-Omary, F. A., et al. (2010). Synthesis, in vitro antibacterial and cytotoxic activity of some new 3-(4-(piperidin-1-yl and morpholin-4-yl)phenyl)-5-(substituted)-4,5-dihydro-1H-pyrazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5333-5339.
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- Poulain, S., et al. (2001). Synthesis and biological evaluation of sulfonamide derivatives as new inhibitors of the growth of P. falciparum. European Journal of Medicinal Chemistry, 36(11-12), 929-937.
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- Tale, R. H., et al. (2003). A novel and convenient method for the reduction of nitroarenes to anilines. Tetrahedron Letters, 44(17), 3421-3423.
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- Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
- De Luca, L., & Giacomelli, G. (2008). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules, 13(12), 3021-3035.
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